molecular formula C6H9Cl3O2 B2833409 1,1,1-Trichloropropan-2-yl propanoate CAS No. 72037-39-9

1,1,1-Trichloropropan-2-yl propanoate

Cat. No.: B2833409
CAS No.: 72037-39-9
M. Wt: 219.49
InChI Key: VXRBEUCXWCLGJH-UHFFFAOYSA-N
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Description

1,1,1-Trichloropropan-2-yl propanoate is an organic compound with the molecular formula C6H9Cl3O2 It is a derivative of propanoic acid and is characterized by the presence of three chlorine atoms attached to the second carbon of the propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloropropan-2-yl propanoate can be synthesized through the esterification of 1,1,1-trichloropropan-2-ol with propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the overall efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloropropan-2-yl propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,1,1-trichloropropan-2-ol and propanoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield 1,1,1-trichloropropan-2-ol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Hydrolysis: 1,1,1-Trichloropropan-2-ol and propanoic acid.

    Reduction: 1,1,1-Trichloropropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloropropan-2-yl propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trichloropropan-2-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 1,1,1-trichloropropan-2-ol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1,1-Trichloropropan-2-yl propanoate can be compared with other similar compounds, such as:

    1,1,1-Trichloropropan-2-ol: A related compound that lacks the ester functional group.

    1,1,1-Trichloropropane: A simpler compound with three chlorine atoms attached to a propane backbone.

    Propanoic Acid Esters: A family of compounds with varying alkyl or aryl groups attached to the ester functional group.

The uniqueness of this compound lies in its specific combination of the trichloropropyl group and the propanoate ester, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1,1-trichloropropan-2-yl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O2/c1-3-5(10)11-4(2)6(7,8)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRBEUCXWCLGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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